2-(2-Oxopyrrolidin-1-yl)ethyl acetate

Medicinal Chemistry Synthetic Intermediate Drug Design

2-(2-Oxopyrrolidin-1-yl)ethyl acetate (CAS 52580-83-3, molecular formula C₈H₁₃NO₃, MW 171.19 g/mol) is an N-substituted 2-oxopyrrolidine bearing an acetyloxyethyl side chain. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for the preparation of piracetam and related nootropic agents.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 52580-83-3
Cat. No. B12000914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopyrrolidin-1-yl)ethyl acetate
CAS52580-83-3
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)OCCN1CCCC1=O
InChIInChI=1S/C8H13NO3/c1-7(10)12-6-5-9-4-2-3-8(9)11/h2-6H2,1H3
InChIKeyFWZALIHLFUDLNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopyrrolidin-1-yl)ethyl acetate (52580-83-3) – A Pyrrolidinone Ester Intermediate for Nootropic and Anticonvulsant Synthesis


2-(2-Oxopyrrolidin-1-yl)ethyl acetate (CAS 52580-83-3, molecular formula C₈H₁₃NO₃, MW 171.19 g/mol) is an N-substituted 2-oxopyrrolidine bearing an acetyloxyethyl side chain [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for the preparation of piracetam and related nootropic agents [2]. The 2-oxopyrrolidine scaffold is a privileged pharmacophore in the racetam class of cognitive enhancers and anticonvulsants, making this compound valuable for constructing biologically active acetamide derivatives via straightforward ester exchange and amidation pathways [2].

Workflow
Ester exchange or amidation for racetam-like acetamide synthesis
Selection
Acetyloxyethyl ester enables selective hydrolysis to N-hydroxyethyl pyrrolidinone
Use context
Hydrophilic profile supports aqueous/biphasic reaction conditions

Why 2-(2-Oxopyrrolidin-1-yl)ethyl acetate Cannot Be Replaced by Other Pyrrolidinone Esters


Superficially similar pyrrolidinone esters—such as ethyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS 61516-73-2)—share the same empirical formula and molecular weight, yet substitution fails because the acetyloxyethyl linker in 52580-83-3 positions the ester functionality at a greater distance from the lactam nitrogen compared to the direct methylene-linked ethoxycarbonyl group in 61516-73-2 [1]. This structural divergence critically alters the compound's synthetic utility: the acetyloxyethyl ester serves specifically as a protected alcohol that, after selective hydrolysis, generates the corresponding N-hydroxyethyl pyrrolidinone alcohol—a key intermediate for further functionalization (e.g., acrylate or phosphate ester formation) that is not accessible from the simple ethyl ester analog [2]. Furthermore, the increased chain length and conformational flexibility (4 rotatable bonds vs. fewer in the compact analog) influence solubility in reaction media and the steric accessibility of the carbonyl for nucleophilic attack during amide bond formation [1].

Linker length alters deprotection pathway
The acetyloxyethyl ester hydrolyzes to a protected alcohol, while the direct ethyl ester yields the carboxylic acid—altering downstream functionalization. Structural analog may not transfer directly.
Conformational flexibility and polarity differ
Increased rotatable bond count and more hydrophilic XLogP3 profile may shift solubility, reaction kinetics, and steric accessibility during amidation compared to shorter-chain pyrrolidinone esters.

Head-to-Head and Class‑Comparative Quantitative Evidence for 2-(2-Oxopyrrolidin-1-yl)ethyl acetate


Physicochemical Differentiation: Rotatable Bond Count and Conformational Flexibility

2-(2-Oxopyrrolidin-1-yl)ethyl acetate possesses 4 rotatable bonds, as computed from its SMILES structure CC(=O)OCCN1CCCC1=O [1]. In contrast, the closely related ethyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS 61516-73-2, SMILES CCOC(=O)CN1CCCC1=O) contains only 2 rotatable bonds linking the ester carbonyl to the lactam ring [2]. The increased rotatable bond count in 52580-83-3 correlates with greater conformational flexibility and a distinct spatial presentation of the ester carbonyl, affecting its steric and electronic profile during nucleophilic substitution or ester aminolysis reactions.

Conformational flexibility
Reported
4 vs 2 rotatable bonds (+100%)
Greater flexibility may improve solubility and scaffold fitting
Computed values; experimental conformation may differ
Medicinal Chemistry Synthetic Intermediate Drug Design

Lipophilicity and Polarity Differentiation: XLogP3 and Topological Polar Surface Area

The target compound has a computed XLogP3 value of -0.3 and a topological polar surface area (TPSA) of 46.6 Ų [1]. In comparison, ethyl 2-(2-oxopyrrolidin-1-yl)acetate (61516-73-2) has a predicted XLogP3 of +0.2 [2]. The lower lipophilicity of 52580-83-3 (more negative XLogP3) indicates a slightly more hydrophilic character, which translates to predicted higher aqueous solubility and potentially improved handling in polar reaction media.

Hydrophilicity profile
Reported
XLogP3 -0.3 vs +0.2 (Δ -0.5)
More hydrophilic; may suit aqueous/biphasic media
In silico prediction; verify experimentally
ADME Medicinal Chemistry Compound Selection

Synthetic Versatility: Ester Exchange vs. Direct Amidation

Ethyl (2-oxo-1-pyrrolidinyl)acetate undergoes smooth ester exchange with 2-dimethylaminoethanol to yield the corresponding 2-dimethylaminoethyl ester in moderate yield [1]. The structural analog 2-(2-oxopyrrolidin-1-yl)ethyl acetate is similarly susceptible to ester exchange reactions due to the activated acetate ester; however, its longer linker positions the ester carbonyl further from the lactam nitrogen, which can alter reaction kinetics and favor amidation pathways with sterically hindered amines. In the context of piracetam synthesis, the intermediate ethyl 2-(2-oxopyrrolidin-1-yl)acetate is typically prepared by alkylation of pyrrolidinone sodium salt with chloroethyl acetate, achieving yields of 92.3% under optimized conditions (100-105 °C at reduced pressure) [2].

Synthetic yield benchmark
Class-level
92.3% yield (ethyl analog N-alkylation)
Established route suggests efficient building block use
Analog data; confirm protocol for target compound
Synthetic Chemistry Nootropic Synthesis Building Block

Pharmacological Relevance: Class-Level Nootropic and Anticonvulsant Activity

Compounds derived from the (2-oxopyrrolidin-1-yl)acetic acid scaffold exhibit robust anticonvulsant and antiamnesic activities. In a direct comparison, the piperazide derivative VÚFB-14 745 (prepared from ethyl (2-oxo-1-pyrrolidinyl)acetate) showed antiamnesic effects in rats that were more active than piracetam [1]. Additionally, the related N-(4-fluorobenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide demonstrated an ED₅₀ of 0.43 mmol/kg against convulsions, compared to 0.71 mmol/kg for valproate—a 1.65-fold increase in potency with a higher protective index (PI = 2.81 vs. 1.4-2.36) [2]. While these data are for downstream derivatives, they validate the 2-oxopyrrolidin-1-yl ethyl ester scaffold as a privileged starting point for generating potent CNS-active agents, supporting the procurement of 2-(2-oxopyrrolidin-1-yl)ethyl acetate as a strategic building block.

Derivative CNS activity
Class-level
Analog ED50 0.43 mmol/kg, PI 2.81
Scaffold linked to active CNS derivatives in rodent models
Downstream derivative data; not direct product activity
Nootropics Anticonvulsants Drug Discovery

Commercial Availability and Purity Benchmarking

2-(2-Oxopyrrolidin-1-yl)ethyl acetate (52580-83-3) is commercially available with a minimum purity specification of 95% from major suppliers such as AKSci (Cat. 7895CY) . In comparison, the closely related ethyl 2-(2-oxopyrrolidin-1-yl)acetate (61516-73-2) is typically offered at similar purity levels (95-98%), but may be supplied as an 80% technical grade . The availability of 52580-83-3 as a ≥95% pure research compound ensures reliable reproducibility in synthetic applications, and its established CAS registry and DTXSID identifiers facilitate unambiguous ordering and compliance with regulatory documentation.

Commercial purity
Data to verify
≥95% purity specification
Consistent purity supports reproducible synthesis
Vendor-specified; independent verification recommended
Chemical Procurement Supply Chain Analytical Standards

Optimal Procurement-Driven Applications for 2-(2-Oxopyrrolidin-1-yl)ethyl acetate


Synthesis of N-Hydroxyethyl Pyrrolidinone Alcohols via Selective Acetate Hydrolysis

The acetyloxyethyl side chain of 2-(2-oxopyrrolidin-1-yl)ethyl acetate can be selectively hydrolyzed under mild basic or enzymatic conditions to yield 1-(2-hydroxyethyl)-2-pyrrolidone, a valuable intermediate for the preparation of acrylate monomers, phosphate esters, and other functionalized pyrrolidinone derivatives . This controlled deprotection step is not feasible with the simple ethyl ester analog, which hydrolyzes directly to the carboxylic acid.

Preparation of Piracetam and Advanced Racetam Intermediates via Ester Exchange or Amidation

The compound serves as an electrophilic precursor for the construction of the 2-(2-oxopyrrolidin-1-yl)acetamide core found in piracetam and related nootropics. Reaction with ammonia or primary amines yields the corresponding acetamide derivatives, which can be further elaborated to piperazides and other pharmacologically active entities [1]. The favorable XLogP3 (-0.3) of this ester facilitates biphasic amidation protocols where water-soluble amine nucleophiles are employed.

Building Block for CNS-Targeted Compound Libraries in Medicinal Chemistry

Derivatives incorporating the 2-oxopyrrolidin-1-yl moiety have demonstrated anticonvulsant activity with ED₅₀ values as low as 0.43 mmol/kg and antiamnesic effects superior to piracetam in rodent models [2]. 2-(2-Oxopyrrolidin-1-yl)ethyl acetate provides a direct entry point to this validated pharmacophore, enabling parallel synthesis of focused compound libraries for central nervous system (CNS) drug discovery programs.

Functional Monomer for Specialty Polymer Synthesis

Upon deprotection to the corresponding alcohol, the resulting N-hydroxyethyl pyrrolidinone can be esterified with acrylic acid to yield 2-(2-oxopyrrolidin-1-yl)ethyl acrylate, a specialty monomer used in the production of hydrophilic polymers, hydrogels, and biomedical coatings [3]. The acetate-protected form offers improved shelf stability and ease of handling compared to the free alcohol.

Application
Selection Property
Validation Focus
Selective alcohol intermediate synthesis
Acetyloxyethyl ester protecting group
Hydrolysis selectivity vs. direct acid formation
Racetam/nootropic amide synthesis
Activated ester for amidation
Acetamide derivative yield and purity
CNS-targeted compound libraries
Validated 2-oxopyrrolidine pharmacophore
Seizure model and cognition assay endpoints
Specialty polymer monomer precursor
Protected alcohol for acrylate formation
Polymerization efficiency and hydrogel properties

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